

# Discovery and development history of Caroverine as a therapeutic agent

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Caroverine Hydrochloride

Cat. No.: B1231882 Get Quote

# The Odyssey of Caroverine: From Spasmolytic to Neuroprotectant

An In-depth Technical Guide on the Discovery and Development of a Multifaceted Therapeutic Agent

### **Abstract**

Caroverine, a quinoxaline derivative, has traversed a remarkable developmental journey, originating as a smooth muscle relaxant and evolving into a potential neuroprotective agent for conditions such as tinnitus. This technical guide delineates the history of Caroverine's discovery, its intricate mechanism of action, and the pivotal preclinical and clinical studies that have shaped its therapeutic applications. Initially synthesized and developed by the Austrian pharmaceutical company Donau-Pharmazie for its spasmolytic properties, Caroverine's therapeutic potential was later expanded by the discovery of its multifaceted pharmacological profile. This includes calcium channel blockade, antagonism of N-methyl-D-aspartate (NMDA) and α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) glutamate receptors, and antioxidant effects. This document provides a comprehensive overview of the experimental methodologies employed in key studies, summarizes quantitative data in structured tables, and visualizes complex signaling pathways and experimental workflows to offer a detailed resource for researchers, scientists, and drug development professionals.



# Discovery and Early Development as a Spasmolytic Agent

The story of Caroverine begins in the mid-20th century with its development by Donau-Pharmazie G.m.b.H. in Austria. The initial research focused on synthesizing novel compounds with spasmolytic properties for the treatment of smooth muscle spasms, particularly in the gastrointestinal tract.

## **Initial Synthesis and Chemical Characterization**

Caroverine, chemically known as 1-(2-diethylaminoethyl)-3-(p-methoxybenzyl)-1,2-dihydro-quinoxalin-2-one, was first described in Swiss patent CH513884A, filed in 1967 by Donau-Pharmazie. This patent detailed the synthesis of a series of tetrahydro-quinoxalin-2-ones, including the compound that would become known as Caroverine. A subsequent Canadian patent (CA1037477A) in 1978 described the preparation of Caroverine fumarate, a more stable salt form of the drug, which was marketed under the trade name "Spasmium".[1]

# Early Pharmacological Studies and Mechanism of Action as a Spasmolytic

The primary mechanism underlying Caroverine's spasmolytic effect is its action as a calcium channel blocker.[2][3] By inhibiting the influx of extracellular calcium into smooth muscle cells, Caroverine prevents the activation of calmodulin and myosin light-chain kinase, which are essential for muscle contraction.[4] This leads to the relaxation of smooth muscle tissue.

Preclinical studies on isolated smooth muscle preparations were instrumental in characterizing Caroverine's spasmolytic activity. These experiments typically involved inducing contractions in tissues such as the rat aorta or rabbit jejunum and then measuring the relaxant effect of Caroverine.

# Elucidation of a Multifaceted Pharmacological Profile

Further research into Caroverine's mechanism of action revealed a more complex pharmacological profile than initially understood, paving the way for its investigation in a broader range of therapeutic areas.



### **Glutamate Receptor Antagonism**

A significant breakthrough in understanding Caroverine's potential came with the discovery of its antagonistic effects on ionotropic glutamate receptors. Microiontophoretical experiments in guinea pigs demonstrated that Caroverine acts as a potent competitive antagonist of AMPA receptors and, at higher concentrations, a non-competitive antagonist of NMDA receptors.[5] This dual antagonism of glutamate receptors, which are key mediators of excitatory neurotransmission, suggested a potential neuroprotective role for Caroverine.

## **Antioxidant Properties**

In addition to its receptor-modulating activities, Caroverine was also found to possess antioxidant properties. Studies have shown that Caroverine can suppress lipid peroxidation of liposomal membranes and efficiently scavenge hydroxyl radicals, which are highly reactive oxygen species implicated in cellular damage.[6]

## Redevelopment as a Therapeutic Agent for Tinnitus

The discovery of Caroverine's antiglutamatergic and antioxidant properties led to its investigation as a treatment for tinnitus, a condition in which excitotoxicity and oxidative stress in the inner ear are thought to play a significant role.

### **Preclinical Studies in Tinnitus Models**

Preclinical research, primarily using guinea pig models of noise-induced tinnitus, provided the initial evidence for Caroverine's efficacy in this indication. These studies demonstrated that local application of Caroverine to the round window membrane could protect cochlear function from noise-induced damage.

### **Clinical Trials in Tinnitus**

Following the promising preclinical results, a number of clinical trials were conducted to evaluate the efficacy and safety of Caroverine for the treatment of tinnitus. These studies have explored various routes of administration, including intravenous and oral, and have generally reported positive outcomes in a subset of patients.

For instance, a placebo-controlled blind study reported that 63.3% of patients with inner ear tinnitus responded to a single infusion of Caroverine.[5] Another study investigating oral



Caroverine found a significant improvement in the Tinnitus Handicap Inventory (THI) score in patients with mild tinnitus after 90 days of treatment.[4] A randomized controlled clinical study comparing intravenous Caroverine to intratympanic steroid injections also showed a significant reduction in THI scores in the Caroverine group.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from preclinical and clinical studies of Caroverine.

Table 1: Preclinical Spasmolytic and Vasorelaxant Activity of Caroverine

| Parameter | Tissue | Species | Agonist | Value                    | Reference |
|-----------|--------|---------|---------|--------------------------|-----------|
| IC50      | Aorta  | Rat     | High K+ | 2.4 x 10 <sup>-7</sup> M | [7]       |

Table 2: Preclinical Glutamate Receptor Antagonism of Caroverine

| Receptor | Action                     | Species/Syste<br>m             | Quantitative<br>Data                 | Reference |
|----------|----------------------------|--------------------------------|--------------------------------------|-----------|
| NMDA     | Non-competitive antagonist | Guinea pig<br>cochlear neurons | Data not<br>consistently<br>reported | [8]       |
| AMPA     | Competitive<br>antagonist  | Guinea pig<br>cochlear neurons | Data not<br>consistently<br>reported | [8]       |

Table 3: Clinical Efficacy of Caroverine in Tinnitus

| Study Design | N | Treatment | Outcome Measure | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :---



vs. 20% in placebo group |[9][10][11] | | Randomized controlled study | 86 | Single IV infusion of Caroverine | Responder Rate | 54.4% in Caroverine group vs. 13.6% in placebo group |[12] |

## **Experimental Protocols**

This section provides an overview of the methodologies used in key preclinical and clinical studies of Caroverine.

# Preclinical Protocol: Isolated Smooth Muscle Preparation

Objective: To assess the spasmolytic effect of Caroverine on isolated smooth muscle.

#### Methodology:

- Tissue Preparation: A segment of smooth muscle tissue (e.g., rat aorta, rabbit jejunum) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) and aerated with carbogen (95% O<sub>2</sub> / 5% CO<sub>2</sub>).[2]
- Contraction Induction: A contractile agent (e.g., high potassium solution, phenylephrine) is added to the organ bath to induce a stable contraction.
- Caroverine Administration: Caroverine is added to the bath in a cumulative manner, and the resulting relaxation is measured using an isometric or isotonic force transducer.
- Data Analysis: A dose-response curve is generated by plotting the percentage of relaxation against the logarithm of the Caroverine concentration to calculate the IC50 value.[2]

# Clinical Protocol: Randomized Controlled Trial in Tinnitus

Objective: To evaluate the efficacy and safety of Caroverine in patients with subjective tinnitus.

#### Methodology:

 Patient Selection: Patients with a diagnosis of subjective tinnitus are recruited based on specific inclusion and exclusion criteria.



- Randomization: Participants are randomly assigned to receive either Caroverine or a placebo.
- Treatment Administration: Caroverine is administered via the specified route (e.g., intravenous infusion, oral tablets) at a predefined dose and duration.
- Outcome Assessment: Efficacy is assessed using validated questionnaires such as the Tinnitus Handicap Inventory (THI) and psychoacoustic measurements of tinnitus loudness and pitch. Safety is monitored through the recording of adverse events.
- Statistical Analysis: The data are analyzed to determine the statistical significance of the differences in outcomes between the Caroverine and placebo groups.[4]

## Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows related to Caroverine's development.



Click to download full resolution via product page

Caroverine Development Timeline



### Extracellular Space







Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. biorxiv.org [biorxiv.org]
- 2. benchchem.com [benchchem.com]

### Foundational & Exploratory





- 3. Mechanism of smooth muscle relaxation by rociverine PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Caroverine in tinnitus treatment. A placebo-controlled blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.uni-luebeck.de [research.uni-luebeck.de]
- 7. benchchem.com [benchchem.com]
- 8. Blocking AMPA receptor signalling by caroverine infusion does not affect counterregulation of hypoglycaemia in healthy men | springermedicine.com [springermedicine.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. ijbcp.com [ijbcp.com]
- 11. Blocking AMPA receptor signalling by caroverine infusion does not affect counterregulation of hypoglycaemia in healthy men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- To cite this document: BenchChem. [Discovery and development history of Caroverine as a therapeutic agent]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231882#discovery-and-development-history-ofcaroverine-as-a-therapeutic-agent]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com